molecular formula C13H25BrO2 B15309182 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

Katalognummer: B15309182
Molekulargewicht: 293.24 g/mol
InChI-Schlüssel: NKPBCZDUYFDOGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with the molecular formula C13H25BrO2 It is a cyclohexane derivative with a bromomethyl group and a propoxyethoxy group attached to the cyclohexane ring

Vorbereitungsmethoden

The synthesis of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Analyse Chemischer Reaktionen

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It is employed in the study of biological systems to investigate the effects of brominated compounds on cellular processes and enzyme activities.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products.

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can be compared with other bromomethyl cyclohexane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Eigenschaften

Molekularformel

C13H25BrO2

Molekulargewicht

293.24 g/mol

IUPAC-Name

1-(bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

InChI

InChI=1S/C13H25BrO2/c1-3-8-15-9-10-16-13(11-14)6-4-12(2)5-7-13/h12H,3-11H2,1-2H3

InChI-Schlüssel

NKPBCZDUYFDOGM-UHFFFAOYSA-N

Kanonische SMILES

CCCOCCOC1(CCC(CC1)C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.